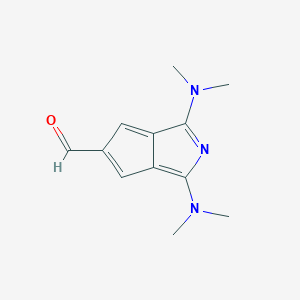
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde, also known as DAP, is a fluorescent molecule that has been extensively studied due to its unique chemical and optical properties. The compound has a rigid structure, making it useful for studying molecular interactions.
Mécanisme D'action
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- works by binding to specific molecules and emitting a fluorescent signal when excited by light. The fluorescence signal can be used to detect the presence of the target molecule and to study its interactions with other molecules.
Effets Biochimiques Et Physiologiques
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in live-cell imaging studies to study cellular processes such as endocytosis, exocytosis, and membrane trafficking. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has also been used to study protein-protein interactions and enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- in lab experiments is its high fluorescence quantum yield, which allows for sensitive detection of target molecules. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is its relatively low photostability, which can limit the duration of imaging experiments.
Orientations Futures
There are several future directions for the use of 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- in scientific research. One area of interest is the development of new 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- derivatives with improved photostability and fluorescence properties. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- could also be used in combination with other fluorescent probes to study multiple targets simultaneously. Additionally, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- could be used in drug discovery to screen for compounds that interact with specific molecular targets.
Conclusion
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is a versatile fluorescent molecule that has been extensively studied in scientific research. Its unique chemical and optical properties make it useful for studying molecular interactions, protein-ligand binding, and enzyme activity. While there are some limitations to its use, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has great potential for future applications in drug discovery and imaging studies.
Méthodes De Synthèse
The synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- involves the reaction of pentafluorobenzene with 1,3-bis(dimethylamino)-2-chloropropane in the presence of a palladium catalyst. The resulting product is then oxidized to form 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-. This synthesis method has been well-established and has been used in many studies.
Applications De Recherche Scientifique
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has been widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to study molecular interactions, protein-ligand binding, and enzyme activity. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has also been used in imaging studies to visualize cellular components and to study cell signaling pathways.
Propriétés
Numéro CAS |
113035-25-9 |
|---|---|
Nom du produit |
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- |
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
1,3-bis(dimethylamino)cyclopenta[c]pyrrole-5-carbaldehyde |
InChI |
InChI=1S/C12H15N3O/c1-14(2)11-9-5-8(7-16)6-10(9)12(13-11)15(3)4/h5-7H,1-4H3 |
Clé InChI |
BVYFOOLOMFCRML-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C=C(C=C2C(=N1)N(C)C)C=O |
SMILES canonique |
CN(C)C1=C2C=C(C=C2C(=N1)N(C)C)C=O |
Autres numéros CAS |
113035-25-9 |
Synonymes |
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



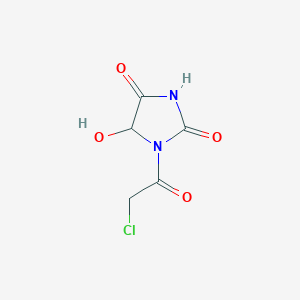
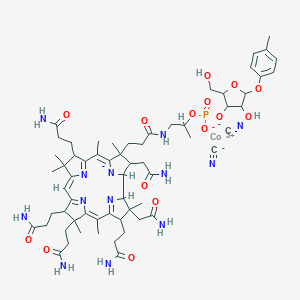
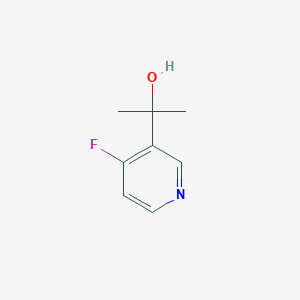

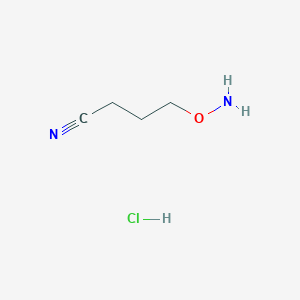
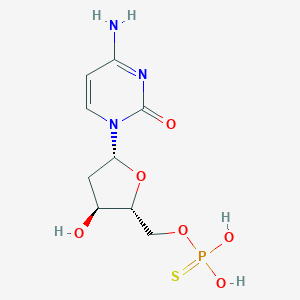
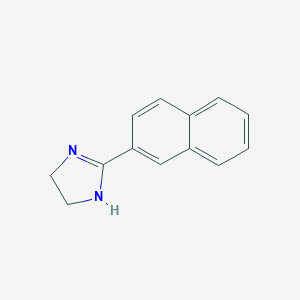
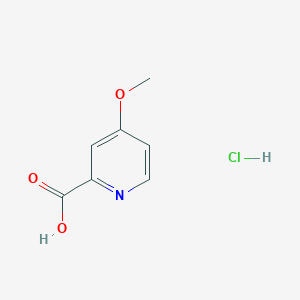
![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)

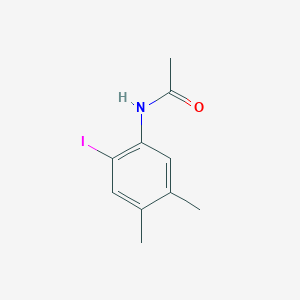
![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

